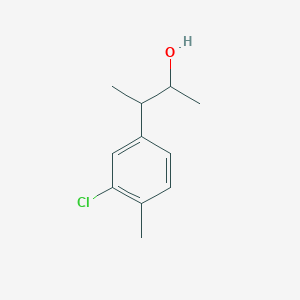![molecular formula C11H14O2 B13255209 2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13255209.png)
2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-2-yn-1-yl)-7-oxabicyclo[221]heptane-2-carbaldehyde is an organic compound with a unique bicyclic structureThe compound’s molecular formula is C12H16O, and it has a molecular weight of 176.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . This reaction is carried out under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Norbornane: Also known as bicyclo[2.2.1]heptane, norbornane is a saturated hydrocarbon with a similar bicyclic structure.
Norbornene: A related compound with a double bond in the bicyclic ring system.
Norbornadiene: Another related compound with two double bonds in the bicyclic ring system.
Uniqueness
2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of the but-2-yn-1-yl group and the oxabicyclo[2.2.1]heptane core. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-but-2-ynyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C11H14O2/c1-2-3-6-11(8-12)7-9-4-5-10(11)13-9/h8-10H,4-7H2,1H3 |
InChI Key |
RSXSMRKGASUKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1(CC2CCC1O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


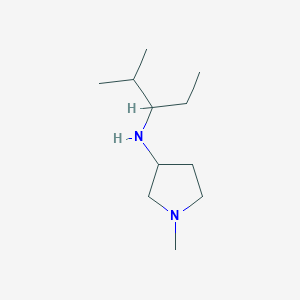
![1-[(1S)-1-aminoethyl]cyclopropan-1-ol](/img/structure/B13255141.png)
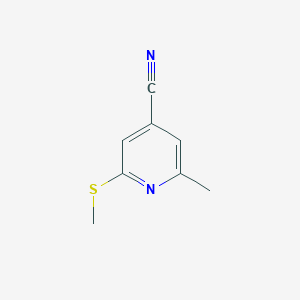

![Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B13255153.png)
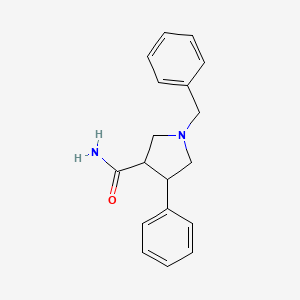
![({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13255167.png)
![(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13255170.png)
![[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13255171.png)
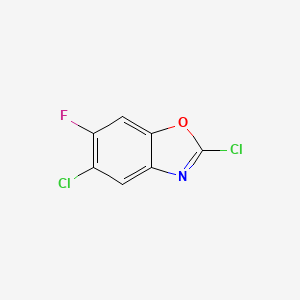
![tert-Butyl 4-{5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13255186.png)
![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate](/img/structure/B13255196.png)
amine](/img/structure/B13255201.png)
